The Molecular Weight and Antimicrobial Mechanism of Achacin Glycoprotein: A Technical Guide
The Molecular Weight and Antimicrobial Mechanism of Achacin Glycoprotein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achacin is a bioactive glycoprotein (B1211001) isolated from the body surface mucus of the giant African land snail, Achatina fulica (also referred to as Lissachatina fulica). It serves as a key component of the snail's innate immune system, exhibiting broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2][3] The primary mechanism of this activity is attributed to its L-amino acid oxidase (L-AAO) function, which catalyzes the oxidative deamination of L-amino acids to produce cytotoxic hydrogen peroxide (H₂O₂).[4][5][6] This technical guide provides an in-depth analysis of the molecular weight of achacin, details the experimental protocols used for its characterization, and illustrates its mechanism of action.
Quantitative Data Summary: Molecular Weight of Achacin
The molecular weight of achacin has been determined through various biochemical and molecular biology techniques. The reported values exhibit variation, which can be attributed to differences in experimental methodologies, the dimeric nature of the protein, and post-translational modifications such as glycosylation. A summary of these findings is presented below.
| Reported Molecular Weight | Method of Determination | Key Findings | Reference |
| ~160 kDa | Ion Exchange Chromatography, Gel Filtration | Native achacin is a dimer composed of two subunits. | Kubota et al., 1985[1] |
| 70-80 kDa | SDS-PAGE (under reducing conditions) | Represents the molecular weight of the individual subunits of the native dimeric protein. | Kubota et al., 1985[1] |
| 83.67 kDa | SDS-PAGE | Identified as a key antimicrobial protein in snail mucus. | Rohi et al., 2017[7] |
| 56 kDa | Deduced from cDNA Sequence | Calculated molecular weight of the 502-residue mature polypeptide chain, excluding glycosylation. | Otsuka-Fuchino et al., 1992[8][9] |
| ~63 kDa | Deduced from cDNA Sequence | Molecular weight of the precursor polypeptide, including a 29-residue leader peptide. | Otsuka-Fuchino et al., 1992[8][9] |
| 80 kDa | SDS-PAGE | Recombinant achacin expressed in Pichia pastoris, indicating a polyglycosylated form. | Oba et al., 1999[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the purification and characterization of achacin.
Purification of Native Achacin from Snail Mucus
This protocol is based on the method described by Kubota et al. (1985) for the initial isolation of the antibacterial factor, later named achacin.[1]
a. Mucus Collection:
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Body surface mucus is collected from live specimens of Achatina fulica.
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The collected raw mucus is centrifuged to remove insoluble debris and cells. The supernatant, containing the soluble glycoproteins, is retained for purification.
b. Ion Exchange Chromatography:
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The clarified mucus supernatant is subjected to anion-exchange chromatography.
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Column: DEAE-Toyopearl 650M resin.
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Equilibration Buffer: A suitable buffer at a specific pH to ensure binding of the target protein (e.g., Tris-HCl buffer).
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Elution: The column is washed with the equilibration buffer, followed by elution of bound proteins using a salt gradient (e.g., 0-1.0 M NaCl).
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Fraction Collection: Fractions are collected and assayed for antibacterial activity to identify those containing achacin.
c. Molecular Weight Estimation:
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The molecular weight of the purified native protein and its subunits is determined using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
-
Samples are treated with and without a reducing agent (e.g., β-mercaptoethanol) to analyze the dimeric and monomeric forms, respectively.
Molecular Cloning of Achacin cDNA
This protocol outlines the steps taken by Otsuka-Fuchino et al. (1992) to determine the primary amino acid sequence of achacin.[8][9]
a. RNA Extraction and cDNA Library Construction:
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Total RNA is extracted from the collar tissue of Achatina fulica, which was identified as the site of achacin expression.
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Poly(A)-rich RNA (mRNA) is isolated from the total RNA pool.
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An expression cDNA library is constructed from the purified mRNA using a suitable vector (e.g., a plasmid or lambda phage vector).
b. Library Screening:
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The cDNA library is screened using a specific rabbit antiserum raised against purified native achacin.
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Positive clones (those expressing achacin or fragments thereof) are identified through immunological detection (e.g., Western blot analysis of expressed proteins).
c. Sequencing and Analysis:
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The cDNA inserts from positive clones are isolated and sequenced.
-
The full-length cDNA sequence is analyzed to identify the open reading frame (ORF).
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The amino acid sequence of the achacin precursor is deduced from the ORF. The molecular weight of the mature peptide is then calculated after identifying and excluding the signal peptide sequence.
Recombinant Expression of Achacin in Pichia pastoris
This protocol is based on the work of Oba et al. (1999) to produce recombinant achacin.[10]
a. Vector Construction and Transformation:
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The achacin cDNA is cloned into a Pichia expression vector, such as pPICZαC, which contains the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter and a secretion signal.
-
The resulting expression vector is linearized and transformed into a suitable P. pastoris host strain (e.g., SMD1168H) via electroporation.
b. Expression and Induction:
-
Transformed yeast cells are initially grown in a glycerol-containing medium.
-
To induce protein expression, the cells are transferred to a minimal medium containing methanol. Methanol is added periodically to maintain induction.
c. Purification and Characterization of Recombinant Achacin (rAch):
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The secreted rAch is purified from the culture medium.
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The molecular weight and glycosylation status of the purified rAch are analyzed by SDS-PAGE and carbohydrate analysis. The study found rAch to be a polyglycosylated form with a molecular weight of 80 kDa.[10]
Visualizations: Workflows and Pathways
Experimental Workflow for Achacin Characterization
The following diagram illustrates the integrated workflow for isolating and characterizing achacin, combining both protein and molecular biology approaches.
Antimicrobial Signaling Pathway of Achacin
This diagram illustrates the enzymatic mechanism underlying achacin's antibacterial activity.
References
- 1. Purification and characterization of an antibacterial factor from snail mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Antimicrobial action of achacin is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial properties of L-amino acid oxidase: biochemical features and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.unair.ac.id [repository.unair.ac.id]
- 8. Molecular cloning of the antibacterial protein of the giant African snail, Achatina fulica Férussac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Macromolecular antimicrobial glycoprotein, achacin, expressed in a methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
